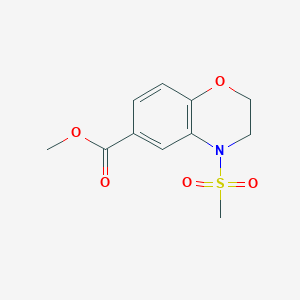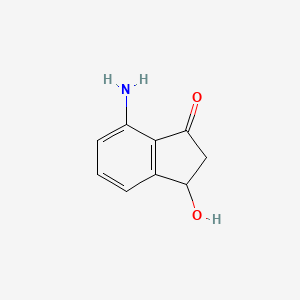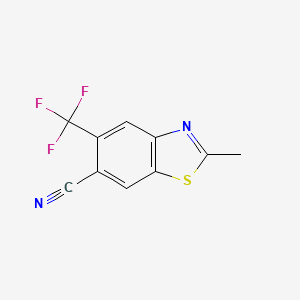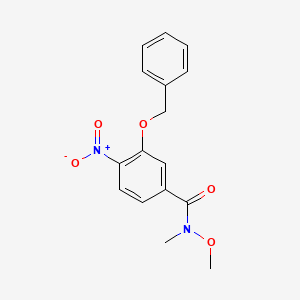![molecular formula C9H12F3N3O3 B1440264 2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate CAS No. 1211189-41-1](/img/structure/B1440264.png)
2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate
Overview
Description
2,2,2-Trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate, or TFEC, is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of different research fields, including biochemistry, physiology, and pharmacology. TFEC is a relatively new compound, having been first synthesized in 2005. Since then, it has become an important tool for researchers in many different fields.
Scientific Research Applications
Antibacterial Activity
A study by Prasad (2021) discusses the synthesis of various derivatives related to the specified compound and evaluates their antibacterial activity. This highlights the potential use of these compounds in antibacterial applications.
Fungicidal Activity
Research by Weidong & Jiang-sheng (2004) explores the synthesis of methyl N-methoxy-N derivatives, including compounds structurally related to 2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate, and their fungicidal activities. This indicates the potential utility of these compounds in fungicidal applications.
Cytotoxicity
A 2016 study by Bonacorso et al. discusses the synthesis and cytotoxicity of trifluoromethyl-substituted derivatives, including pyrazol compounds. This research suggests the potential of these compounds in studying cytotoxic effects.
Inhibitors of Fructose-1,6-bisphosphatase
Rudnitskaya et al. (2009) conducted a study on various compounds, including derivatives related to the specified chemical, as potential inhibitors of fructose-1,6-bisphosphatase, suggesting a role in metabolic regulation.
Library Synthesis for Biological Evaluation
Donohue et al. (2002) synthesized a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, which shows the application of such compounds in generating diverse molecular libraries for biological evaluations.
Mechanistic Insights in Synthesis
Gonçalves et al. (2016) Gonçalves et al. (2016) provided insights into the mechanism of hydrolysis of the trichloromethyl group in related compounds, contributing to the understanding of synthetic processes involving these molecules.
Antioxidant and Antimicrobial Activity
Bonacorso et al. (2015) synthesized novel compounds including pyrazoles and evaluated their antioxidant and antimicrobial activities, showcasing their potential in these areas.
Antimycobacterial Agents
Emmadi et al. (2015) Emmadi et al. (2015) explored pyrazolo-1,2,3-triazole hybrids as potential antimycobacterial agents, indicating the role of such compounds in antimycobacterial research.
properties
IUPAC Name |
2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)pyrazol-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O3/c1-17-3-2-15-5-7(4-13-15)14-8(16)18-6-9(10,11)12/h4-5H,2-3,6H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRVTTMRUBBSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(aminomethyl)-2,5-dimethylpyrrol-1-yl]-N,N-dimethylaniline](/img/structure/B1440181.png)

![Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1440185.png)







![4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1440200.png)


